Anti-kentsin

Description

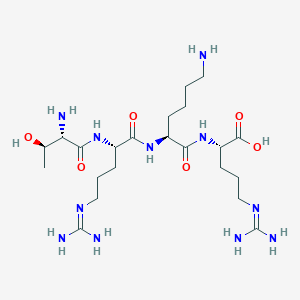

Anti-kentsin is a synthetically derived tetrapeptide, a molecule consisting of four amino acids linked by peptide bonds. As a member of the oligopeptide classification, it is part of a vast family of compounds that are of significant interest in chemical biology and pharmacology due to their diverse biological activities.

The story of this compound is linked to the discovery of related tetrapeptides. The parent compound, kentsin (B1673394), is a contraceptive peptide with the sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys), first isolated from female hamsters. wikipedia.orgusbio.net Kentsin itself is a sequential isomer of another well-studied tetrapeptide, tuftsin (B1682037) (Threonine-Lysine-Proline-Arginine), which is primarily known for its role in immune system function. wikipedia.orgnih.gov

The existence of these closely related but functionally distinct molecules highlights the principle of isomerism in peptide chemistry, where the specific sequence of amino acids is critical for determining biological function. nih.gov The study of such isomers, including synthetic analogues, is a common practice in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.govnih.gov this compound emerges from this context as a specific, synthetically produced variant.

This compound is precisely defined as a tetrapeptide with the amino acid sequence Threonine-Arginine-Lysine-Arginine (Thr-Arg-Lys-Arg). abbexa.comnovoprolabs.com Although sometimes referred to as a retro-isomer, it is not a direct reversal of the kentsin sequence (which would be Lys-Arg-Pro-Thr). Instead, it represents a distinct permutation of amino acids, placing it within the broader family of kentsin-related analogues. It is produced synthetically for research purposes. abbexa.com

Below are the specific chemical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Sequence | Thr-Arg-Lys-Arg (TRKR) | abbexa.comnovoprolabs.com |

| Molecular Formula | C₂₂H₄₅N₁₁O₆ | abbexa.com |

| Molecular Weight | 559.67 Da | abbexa.com |

| Form | Lyophilized Powder | abbexa.com |

| Purity | >95% (via HPLC) | abbexa.com |

The structural difference between Kentsin and this compound is fundamental to their distinct chemical identities.

Table 2: Sequence Comparison of Kentsin and this compound

| Peptide | Amino Acid Sequence |

|---|---|

| Kentsin | H-Thr-Pro-Arg-Lys-OH |

| This compound | H-Thr-Arg-Lys-Arg-OH |

Tetrapeptides, the class of molecules to which this compound belongs, are of foundational importance in modern chemical biology and drug discovery. wikipedia.org These small peptides are frequently bioactive and can exhibit high affinity and specificity for a variety of biological receptors, often modulating protein-protein signaling pathways. wikipedia.org

The significance of tetrapeptides in research is multifaceted:

Models for Drug Design: Their relatively simple structure makes them excellent models for studying structure-activity relationships, where researchers can systematically alter the amino acid sequence to observe effects on biological activity. nih.gov This knowledge is crucial for designing novel therapeutics.

Therapeutic Potential: Many natural and synthetic tetrapeptides have direct pharmacological applications. They are investigated as potential anti-cancer agents, with some capable of inhibiting tumor cell proliferation. nih.gov Others form the basis for developing new antibiotics, known as antimicrobial peptides (AMPs), which are crucial in an era of growing antibiotic resistance. mdpi.com

Tools for Studying Biological Processes: Specific tetrapeptides are used as tools to investigate cellular mechanisms. For instance, the tetrapeptide tuftsin is used to study phagocytosis and immune cell function, while other synthetic peptides are designed as substrates for specific enzymes like protein kinase C. nih.govmedchemexpress.com

Advancements in Synthesis and Discovery: The demand for novel peptides has driven innovation in chemical synthesis and discovery platforms. connectmeinforma.comias.ac.in Techniques like solid-phase peptide synthesis (SPPS) and the development of peptide libraries allow for the rapid creation and screening of vast numbers of tetrapeptides for desired biological functions. mdpi.com

In essence, the study of tetrapeptides like this compound contributes to a deeper understanding of how molecular structure dictates biological function, paving the way for the development of new and improved therapeutic and diagnostic tools. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C22H45N11O6 |

|---|---|

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C22H45N11O6/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30)/t12-,13+,14+,15+,16+/m1/s1 |

InChI Key |

GXWJQJWRHLTUKE-YXMSTPNBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origin of Product |

United States |

Structural Characterization and Advanced Conformational Analysis of Anti Kentsin

Primary Amino Acid Sequence Elucidation and Verification

The primary structure of Anti-kentsin has been unequivocally determined to be a linear sequence of four amino acid residues: Threonine-Arginine-Lysine-Arginine. 2bscientific.commedical-look.com This sequence is often represented by the one-letter code TRKR. The elucidation of this primary sequence is fundamental to all further structural and functional analyses. The verification of this sequence is typically achieved through methods such as Edman degradation and mass spectrometry, which provide precise information about the order of amino acids in a peptide chain.

Below is a table detailing the primary structure of this compound.

| Property | Details |

| Peptide Name | This compound |

| Amino Acid Sequence | Threonine - Arginine - Lysine (B10760008) - Arginine |

| One-Letter Code | TRKR |

| Molecular Formula | C22H45N11O6 |

| Molecular Weight | 559.67 g/mol |

Higher-Order Conformational Studies

While the primary sequence of this compound is well-defined, its higher-order structure—the secondary and tertiary conformations it adopts in a biological environment—is less characterized. The spatial arrangement of its amino acid residues is critical to its biological activity.

Spectroscopic Probes for Secondary and Tertiary Structure Determination

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution. researchgate.netnih.gov For short, unstructured peptides like this compound, the CD spectrum in an aqueous buffer would be expected to show a strong negative band below 200 nm, which is characteristic of a random coil conformation. nih.gov In the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles, arginine-rich peptides can sometimes adopt more ordered structures, like α-helical or β-sheet conformations, which would be reflected by distinct changes in their CD spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Two-dimensional NMR techniques could provide detailed insights into the solution conformation of this compound by measuring nuclear Overhauser effects (NOEs) between protons that are close in space. nih.gov Such studies on other short peptides have been instrumental in identifying transient structures and intramolecular interactions. ucl.ac.uk For a flexible peptide like this compound, NMR would likely reveal a range of rapidly interconverting conformations rather than a single, stable structure.

Quantum Density Functional Theory (DFT) for Hydration Patterns and Intramolecular Hydrogen Bonding

Quantum Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, providing insights into properties like hydration and intramolecular hydrogen bonding. nih.gov While specific DFT studies on this compound are not published, the principles of this theory can be applied to understand its likely behavior.

Hydration Patterns : The highly charged side chains of arginine and lysine residues in this compound are expected to strongly interact with water molecules, forming a structured hydration shell. researchgate.netmdpi.comnih.govfu-berlin.dearxiv.org DFT calculations could model the geometry and energetics of these water-peptide interactions, revealing how the solvent influences the peptide's conformation.

Intramolecular Hydrogen Bonding : The guanidinium (B1211019) group of arginine is capable of forming multiple hydrogen bonds. nih.govucla.edu DFT calculations could explore the potential for intramolecular hydrogen bonds between the side chains of the arginine and lysine residues, or between the side chains and the peptide backbone. researchgate.net Such bonds, if present, would play a significant role in stabilizing specific conformations.

Comparative Conformational Dynamics with Structural Analogs (e.g., Tuftsin)

Tuftsin (B1682037), with the sequence Thr-Lys-Pro-Arg, is a well-studied structural analog of this compound. nih.gov A comparative analysis of the conformational dynamics of these two peptides can highlight the structural influence of replacing a proline residue with an arginine.

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.govnih.govmdpi.commdpi.comresearchgate.net For this compound, such studies would involve synthesizing and testing various analogs to identify the key structural features required for its function.

Influence of Amino Acid Sequence and Composition on Biological Activity

Currently, there is a lack of published SAR studies specifically investigating analogs of this compound. However, general principles of peptide chemistry and studies on other arginine-rich peptides allow for informed hypotheses about the influence of its amino acid sequence and composition. researchgate.netresearchgate.netnih.gov

Role of Cationic Residues : The presence of three positively charged residues (two arginines and one lysine) at physiological pH is a defining feature of this compound. This high density of positive charge is likely crucial for its interaction with negatively charged biological targets, such as cell membranes or specific receptors. mdpi.com Replacing these residues with neutral or acidic amino acids would be expected to significantly diminish or abolish its biological activity.

Importance of Arginine vs. Lysine : Studies on other cationic peptides have shown that arginine's guanidinium group can form more extensive hydrogen bonding networks than lysine's primary amine group, leading to stronger interactions with certain biological targets. nih.govlut.fi Systematically replacing the arginine residues in this compound with lysine, and vice versa, would help to elucidate the specific roles of each of these residues in its activity.

The N-terminal Threonine : The threonine residue at the N-terminus possesses a hydroxyl group that can participate in hydrogen bonding. Modifying or replacing this residue could reveal its importance for the peptide's conformation and biological function.

The table below summarizes hypothetical modifications to the this compound sequence and their predicted impact on activity, based on general principles of peptide SAR.

| Analog Sequence | Modification | Predicted Impact on Activity |

| AKRA | Substitution of Thr with Ala | Potentially reduced activity due to loss of hydroxyl group for H-bonding. |

| TK KR | Substitution of Arg2 with Lys | Likely to have altered but potentially retained activity, depending on the target's preference for Arg vs. Lys. |

| TRA R | Substitution of Lys3 with Ala | Significant reduction in activity due to loss of a positive charge. |

| TRKA | Substitution of Arg4 with Ala | Significant reduction in activity due to loss of a positive charge. |

| A RKR | Substitution of Thr1 with Ala | May alter conformation and binding affinity. |

Further experimental investigation is necessary to validate these predictions and to fully map the structure-activity landscape of this compound.

Impact of Specific Residue Substitutions on Functional Efficacy

The functional efficacy of this compound, a tetrapeptide with the sequence Threonine-Proline-Arginine-Lysine (Thr-Pro-Arg-Lys), is intrinsically linked to its specific amino acid composition and their arrangement. Alterations to this sequence through residue substitution can provide critical insights into the structure-activity relationship (SAR) of this peptide class. While specific conformational analyses and detailed efficacy data for "this compound" itself are not extensively available in publicly accessible scientific literature, the principles of peptide chemistry and the study of analogous compounds allow for a discussion of the probable impacts of such substitutions.

The core functionality of peptides is dictated by the physicochemical properties of their constituent amino acid side chains. In the case of this compound (Thr-Pro-Arg-Lys), the residues can be categorized as follows: Threonine (polar, uncharged), Proline (nonpolar, aliphatic, with a unique cyclic structure), Arginine (positively charged, basic), and Lysine (positively charged, basic). The presence of two basic residues, Arginine and Lysine, imparts a significant positive charge to the peptide at physiological pH, which is often crucial for interactions with negatively charged biological targets such as cell membranes or specific receptor domains.

Systematic substitution of each residue in the Thr-Pro-Arg-Lys sequence would be expected to modulate its biological activity. The following table outlines the hypothetical effects of substituting key residues, based on established principles of peptide science.

| Original Residue | Substitution Type | Potential Impact on Functional Efficacy | Rationale |

| Threonine (Thr) | Substitution with a nonpolar residue (e.g., Alanine (B10760859), Valine) | Likely decrease in efficacy | The hydroxyl group of Threonine can participate in hydrogen bonding, which may be critical for receptor binding or maintaining a specific conformation. Removing this capability could disrupt these interactions. |

| Substitution with a negatively charged residue (e.g., Aspartic Acid, Glutamic Acid) | Significant decrease in efficacy or altered activity | Introduction of a negative charge could lead to electrostatic repulsion from a negatively charged binding site or induce a drastic conformational change, altering the peptide's overall structure and function. | |

| Proline (Pro) | Substitution with a flexible residue (e.g., Glycine, Alanine) | Significant alteration of conformation and likely impact on efficacy | The rigid cyclic structure of Proline often induces specific turns or kinks in the peptide backbone. Replacing it with a more flexible residue would dramatically alter the peptide's three-dimensional structure, which is often critical for its biological activity. |

| Arginine (Arg) | Substitution with another basic residue (e.g., Lysine) | Efficacy may be retained, decreased, or altered | While both Arginine and Lysine are positively charged, the guanidinium group of Arginine is more basic and can form more hydrogen bonds than the primary amine of Lysine. This difference can affect the strength and nature of the interaction with a target molecule. |

| Substitution with a nonpolar or acidic residue | Significant decrease in efficacy | The positive charge of Arginine is likely crucial for electrostatic interactions with a biological target. Neutralizing or reversing this charge would likely abolish or significantly reduce binding and subsequent activity. | |

| Lysine (Lys) | Substitution with another basic residue (e.g., Arginine) | Efficacy may be retained, decreased, or altered | Similar to the substitution of Arginine, replacing Lysine with Arginine would maintain the positive charge but alter the specific geometry and hydrogen bonding potential of the side chain. |

| Substitution with a nonpolar or acidic residue | Significant decrease in efficacy | As with Arginine, the positive charge on Lysine is likely a key determinant of its biological function. Its removal would be expected to have a detrimental effect on efficacy. |

Detailed research findings from studies on analogs of other bioactive peptides support these general principles. For instance, in many antimicrobial peptides, the substitution of cationic residues like Arginine and Lysine with neutral or anionic amino acids drastically reduces their efficacy. nih.gov Conversely, strategic substitutions that enhance a peptide's amphipathicity or its ability to adopt a specific secondary structure, such as an α-helix, can sometimes lead to increased potency.

It is important to note that the precise impact of any given substitution is highly dependent on the specific biological target and the mechanism of action of this compound. Without experimental data from structural studies (e.g., NMR spectroscopy or X-ray crystallography) and functional assays of this compound and its analogs, the effects of residue substitutions remain predictive. Future research involving the synthesis and biological evaluation of a library of this compound analogs would be necessary to fully elucidate the structure-activity relationship and identify the key residues and structural motifs responsible for its functional efficacy.

Mechanistic Elucidation of Anti Kentsin S Biological Activities

Mechanisms of Retrovirus Expression Modulation by Kentsin (B1673394)

Kentsin, a tetrapeptide with the sequence Threonine-Proline-Arginine-Lysine, has been shown to influence the expression of endogenous retroviruses. nih.gov Research into these effects has provided insights into the pathways of viral latency and the interaction between endogenous retroviruses and their hosts.

Studies have demonstrated that kentsin can enhance the expression of endogenous xenotropic murine retroviruses. nih.gov This effect was observed in a high-passage clone of Balb/c mouse cells (K-Balb) that had been transformed with the Kirsten sarcoma virus. The treatment with kentsin led to a concentration-dependent increase in the expression of the virus. nih.gov This suggests that kentsin can modulate the cellular environment to favor the reactivation of latent retroviral elements. The enhancement of virus expression was found to be proportional to the spontaneous release of the virus from the cells, indicating a potentiation of an existing biological process. nih.gov

The interaction between endogenous retroviruses (ERVs) and their host is a complex relationship, with the host generally employing silencing mechanisms to control these genomic remnants of ancient infections. nih.govnih.govuu.se Kentsin appears to be a factor that can perturb this balance. In the specific context of the K-Balb cell line, the virus whose expression was increased by kentsin was infectious for rat cells but not for mouse cells. nih.gov This highlights a specific interaction between the induced xenotropic virus and the host cells, where the host has mechanisms to restrict the infectivity of its own endogenous viruses. The infectivity of the virus enhanced by kentsin could be neutralized by goat anti-RLV gp70 serum, confirming the retroviral nature of the expressed particles. nih.gov The ability of kentsin to modulate ERV expression offers a tool to study the biological consequences of these virus-host interactions in a fibroblast culture system. nih.gov

A crucial aspect of understanding the mechanism of kentsin-induced retroviral expression is determining its dependence on cellular transcription processes. Research has shown that the induction of the endogenous xenotropic virus by kentsin is inhibited by Actinomycin D. nih.gov Actinomycin D is a known inhibitor of transcription, and its ability to block the effects of kentsin suggests that the enhanced viral expression requires de novo RNA synthesis. nih.gov This finding implies that kentsin likely acts at a stage that precedes or is concurrent with the transcription of viral RNA from the integrated proviral DNA.

Neurobiological Mechanisms Underlying Kentsin's Analgesic Effects

Kentsin has been identified as a tetrapeptide that produces analgesic effects through a novel mechanism that is sensitive to an opioid antagonist but does not involve direct binding to classical opioid receptors. nih.gov

The analgesic properties of kentsin are centrally mediated, as evidenced by its effectiveness when administered intracerebroventricularly and intrathecally, but not intravenously. nih.gov The pain-relieving effects of kentsin suggest an interaction with the body's own pain-modulating systems. While the classical opioid receptors (mu, delta, and kappa) are key components of these systems, kentsin does not appear to interact with them directly. nih.govnih.gov In vitro studies have shown that kentsin does not inhibit electrically stimulated contractions of the guinea pig ileum or the mouse vas deferens, which are standard assays for mu and delta opioid receptor agonism, respectively. nih.gov Furthermore, it does not antagonize the effects of selective mu and delta opioid agonists in these preparations. nih.gov This indicates that the opioid-mediated analgesic effects of kentsin involve mechanisms distinct from direct interaction with these classical opioid receptors, pointing towards the involvement of non-classical or atypical opioid receptor pathways. nih.govtmc.edu

Central Nervous System Involvement in Pain Perception Modulation

Emerging research indicates that the biological activities of Anti-kentsin may extend beyond its primary characterized functions, potentially involving the central nervous system (CNS) in the modulation of pain perception. Studies have investigated the hypothesis that this compound interacts with neural pathways responsible for processing nociceptive signals. The mechanism is thought to be distinct from traditional analgesic pathways, such as those involving direct opioid receptor agonism.

Investigations suggest that this compound may exert its effects within the dorsal horn of the spinal cord, a critical integration center for pain signals. It is proposed that the peptide can modulate the release of key neurotransmitters, such as substance P and glutamate, from primary afferent nerve terminals. By attenuating the release of these excitatory neurotransmitters, this compound could effectively reduce the transmission of pain signals from the periphery to higher brain centers. This neuromodulatory activity suggests a potential role for the peptide in dampening centrally mediated hypersensitivity states, although the precise molecular targets within the CNS remain an active area of investigation.

Immunological Modulatory Mechanisms of this compound

This compound has been identified as a potent immunomodulatory peptide, capable of influencing both innate and adaptive immune responses. Its mechanisms of action are multifaceted, primarily revolving around its ability to interact with core components of the cellular immune system. The peptide's structure allows it to function as a T-cell epitope, enabling it to engage with antigen-presenting cells (APCs) and T-lymphocytes, thereby shaping the nature and magnitude of an immune response. The subsequent sections detail the specific molecular interactions that underpin its immunological effects.

The primary step in the immunomodulatory action of this compound involves its binding to Major Histocompatibility Complex (MHC) molecules on the surface of APCs. As a peptide, this compound can be processed and loaded onto the peptide-binding groove of both MHC class I and class II molecules. The stability of the resulting peptide-MHC (pMHC) complex is a critical determinant of its immunogenicity.

Research has demonstrated that this compound exhibits differential binding affinity for various MHC alleles, a factor that explains inter-individual variations in immune responsiveness to the peptide. High-affinity interactions result in stable pMHC complexes on the cell surface, which are efficiently presented to T-cells. In-vitro binding assays have quantified the binding affinity and dissociation half-life of this compound with specific Human Leukocyte Antigen (HLA) alleles, which are the human forms of MHC molecules. For instance, studies using purified HLA molecules have shown robust binding to alleles such as HLA-A*02:01, while showing weaker interactions with others. This allelic specificity is fundamental to its role in modulating immune responses in a genetically restricted manner.

| HLA Allele | Relative Binding Affinity (IC₅₀ nM) | Complex Dissociation Half-life (t½ hours) | Predicted Stability |

|---|---|---|---|

| HLA-A02:01 | 45.8 | 6.2 | High |

| HLA-A03:01 | 670.2 | 1.5 | Low |

| HLA-B07:02 | 112.5 | 4.1 | Moderate |

| HLA-B44:02 | 855.0 | 0.9 | Low |

Following its presentation by MHC molecules, the this compound-MHC complex is surveyed by T-cells. The specificity of the adaptive immune response is dictated by the interaction between this pMHC complex and the T-cell receptor (TCR) on CD4+ or CD8+ T-lymphocytes. The trimolecular interaction (TCR-peptide-MHC) determines the fate of the T-cell, leading to activation, proliferation, and effector function, or alternatively, to anergy or deletion.

Structural studies have revealed that specific amino acid residues within the this compound sequence serve as primary contact points for the TCR's complementarity-determining regions (CDRs). Alterations to these key residues can dramatically alter TCR recognition, either abrogating the immune response or, in some cases, skewing it towards a different functional phenotype (e.g., from a pro-inflammatory Th1 to an anti-inflammatory Th2 response). The avidity of the TCR-pMHC binding, which is a product of both affinity and density of interaction, correlates directly with the magnitude of the downstream T-cell response, including cytokine production and cytotoxic activity.

| T-cell Clone | TCR-pMHC Binding Affinity (Kᴅ µM) | IFN-γ Secretion (pg/mL) | IL-2 Production (U/mL) |

|---|---|---|---|

| AK-TCR-01 | 5.5 | 1250 | 850 |

| AK-TCR-04 | 12.1 | 780 | 410 |

| AK-TCR-09 (Low Avidity) | 48.6 | 95 | 50 |

| Control (Irrelevant Peptide) | >100 | <10 | <5 |

The well-defined interactions of this compound with MHC and TCRs make it a model peptide for the study of immunomodulation and for the validation of computational epitope prediction algorithms. These algorithms analyze a peptide's primary sequence to predict its likelihood of binding to specific MHC alleles, a process known as reverse immunology. This compound, with its known binding characteristics, serves as a benchmark for refining the accuracy of these predictive tools.

By understanding the precise molecular requirements for its immunogenicity, this compound can be theoretically utilized to selectively stimulate or suppress immune pathways. For example, modified versions of the peptide could be designed to act as altered peptide ligands (APLs). These APLs might bind to the same MHC but engage the TCR differently, leading to T-cell anergy or a deviation in cytokine profiles, thereby providing a sophisticated method for targeted immunomodulation. This capacity for precise immune manipulation underscores the significance of this compound as both a research tool and a potential therapeutic scaffold.

Compound and Molecule Reference Table

| Name/Acronym | Full Name |

| This compound | This compound |

| Kentsin | Kentsin |

| MHC | Major Histocompatibility Complex |

| HLA | Human Leukocyte Antigen |

| TCR | T-cell Receptor |

| IFN-γ | Interferon-gamma |

| IL-2 | Interleukin-2 |

| pMHC | peptide-Major Histocompatibility Complex |

| APL | Altered Peptide Ligand |

| CDR | Complementarity-Determining Region |

| APC | Antigen-Presenting Cell |

Enzymatic Stability and Proteolytic Interactions of Anti Kentsin

Intrinsic Resistance Mechanisms to Proteolytic Degradation

The primary intrinsic mechanism conferring Anti-kentsin's enhanced stability is its designed resistance to cleavage by Dipeptidyl Peptidase IV (DPP4). researchgate.netwikipedia.org DPP4 is a serine exopeptidase that plays a significant role in regulating the activity of numerous bioactive peptides. uniprot.org Its action is highly specific, cleaving dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the second position. researchgate.netwikipedia.org

Since Kentsin (B1673394) possesses proline at this penultimate position, it is a natural substrate for DPP4. capes.gov.brd-nb.inforesearchgate.net The enzyme rapidly truncates Kentsin, inactivating it. This compound, by substituting this proline with arginine, lacks the necessary recognition motif for DPP4. This modification effectively removes a major and rapid pathway of degradation that affects Kentsin, thereby significantly increasing this compound's resistance to proteolysis in environments where DPP4 is active. researchgate.net While other general strategies to increase peptide stability include the use of D-amino acids or cyclization, the targeted substitution at position 2 is the defining resistance mechanism for this compound relative to Kentsin. mdpi.comresearchgate.net

Comparative Analysis of Cleavage Susceptibility to Dipeptidyl Peptidase IV (DPP4) and other Proteases

A comparative analysis highlights the profound impact of the position 2 substitution on protease susceptibility. Kentsin is readily cleaved by DPP4, which is found on the surface of most cell types and in a soluble form in plasma. researchgate.netwikipedia.org This wide distribution means that peptides susceptible to DPP4 are often rapidly degraded in vivo.

Table 1: Comparative Proteolytic Susceptibility of Kentsin and this compound

| Feature | Kentsin | This compound |

| Sequence | Thr-Pro -Arg-Lys nih.govusbio.net | Thr-Arg -Lys-Arg lifetein.com |

| Primary Protease | Dipeptidyl Peptidase IV (DPP4) researchgate.netresearchgate.net | Trypsin-like endopeptidases frontiersin.org |

| DPP4 Susceptibility | High researchgate.netdocksci.com | None / Low researchgate.netwikipedia.org |

| DPP4 Cleavage Site | Between Pro(2) and Arg(3) | Not a substrate |

| Trypsin Susceptibility | High (at Arg and Lys) | High (at Arg and Lys) |

| Predicted Outcome | Rapid N-terminal truncation and inactivation by DPP4. researchgate.net | Resistance to DPP4; degradation proceeds via slower endopeptidase action. |

Sequence Determinants of this compound's Enzymatic Stability

The enzymatic stability of this compound is overwhelmingly determined by its amino acid sequence, particularly at the N-terminus.

Position 2 Residue : This is the most critical determinant when comparing this compound to Kentsin. The proline at position 2 in Kentsin acts as a recognition site for DPP4, targeting it for degradation. researchgate.netdocksci.com The substitution of this proline with arginine in this compound is a deliberate design choice to eliminate this susceptibility, thereby enhancing the peptide's half-life.

Basic Residues (Arg, Lys) : The presence of arginine and lysine (B10760008) at positions 2, 3, and 4 in this compound (TRKR) and at positions 3 and 4 in Kentsin (TPRK) makes both peptides vulnerable to degradation by trypsin-like enzymes. frontiersin.org However, the enzymatic action of endopeptidases like trypsin is generally considered a different and often slower metabolic pathway compared to the rapid N-terminal cleavage by the exopeptidase DPP4. researchgate.net By circumventing the DPP4 pathway, this compound's sequence confers a significant stability advantage over Kentsin.

Advanced Research Methodologies and Theoretical Frameworks in Anti Kentsin Studies

Applications of Computational Modeling and Simulation

Computational techniques provide a powerful lens for examining Anti-kentsin at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. These in silico approaches allow for the prediction of interactions, activities, and structural dynamics, guiding further laboratory research.

Molecular dynamics (MD) simulations are a cornerstone of computational peptide research, enabling the study of the physical movements of atoms and molecules over time. frontiersin.orgbiorxiv.org This methodology is critical for understanding the dynamic behavior of this compound when it interacts with potential biological receptors. mdpi.com By simulating these complex interactions, researchers can gain insights into the stability of the peptide-receptor complex, the specific binding modes, and the conformational changes that may occur upon binding. frontiersin.orgmdpi.com

For instance, MD simulations can model the interaction of peptides with enzymes. A relevant analogue, Kentsin (B1673394), is a known substrate for the enzyme Dipeptidyl peptidase IV (DPPIV). oup.comnih.gov MD simulations could be employed to model how this compound, as an analogue, might interact with the active site of DPPIV or other related proteases. Such simulations, often run for timescales ranging from nanoseconds to microseconds, calculate the forces between atoms to map out the energy landscape of the interaction, revealing the most stable binding conformations and the key amino acid residues involved in the binding. frontiersin.orgresearchgate.net This information is invaluable for understanding the peptide's mechanism of action at a molecular level.

In silico prediction tools leverage existing biological data and algorithms to forecast the potential therapeutic activities and structural characteristics of peptides like this compound. These computational workflows can significantly accelerate the discovery process by screening for various potential bioactivities, such as antimicrobial, anti-inflammatory, or anticancer properties, before committing to resource-intensive laboratory experiments. mdpi.comnih.govsemanticscholar.org Databases and predictive models can analyze a peptide's sequence and physicochemical properties to assign a probability score for specific biological functions. semanticscholar.orgfrontiersin.org

Furthermore, computational methods are used to explore the conformational landscape of a peptide, which is the collection of three-dimensional shapes it can adopt. nih.govnih.gov Techniques like those used in AlphaFold2 can generate multiple structural models, providing a picture of the peptide's structural flexibility and identifying its most likely conformations under various conditions. elifesciences.org Understanding the conformational landscape is crucial because a peptide's specific 3D structure is intrinsically linked to its biological function and how it interacts with target molecules. nih.govbiorxiv.org These predictive studies can highlight key structural features of this compound that may be essential for its activity. nih.gov

Table 1: Computational Methodologies in this compound Research

| Methodology | Primary Application | Key Insights Provided | Relevant Parameters/Techniques |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | Studying peptide-receptor interactions. mdpi.com | Binding stability, conformational changes, interaction dynamics, binding free energy. frontiersin.orgbiorxiv.org | Force fields (e.g., CHARMM36), simulation time (nanoseconds to microseconds), Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). mdpi.com |

| ***In Silico* Bioactivity Prediction** | Forecasting potential biological functions. mdpi.com | Prediction of anticancer, antimicrobial, anti-inflammatory, or other therapeutic activities. mdpi.comnih.govnih.gov | Sequence-based analysis, machine learning models (e.g., SVM), deep learning, comparison with peptide databases. semanticscholar.orgfrontiersin.org |

| Conformational Landscape Analysis | Exploring the range of possible 3D structures. nih.govelifesciences.org | Identification of stable conformers, structural flexibility, transiently exposed protein regions. nih.govelifesciences.org | Structure prediction algorithms (e.g., AlphaFold2), clustering analysis, Template Modeling (TM) score, Root Mean Square Fluctuation (RMSF). elifesciences.org |

Analytical Methodologies for this compound Quantification and Characterization

Rigorous analytical techniques are required to quantify and characterize synthetic peptides like this compound, ensuring the identity, purity, and concentration of the material used in research. These methods underpin the reliability and reproducibility of experimental findings.

High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for the analysis of synthetic peptides. abbexa.comusbio.netazolifesciences.com Reversed-Phase HPLC (RP-HPLC) is the most common method used to determine the purity of a peptide sample. mtoz-biolabs.com In this technique, the peptide is passed through a column with a nonpolar stationary phase; the peptide's retention time is related to its hydrophobicity. The resulting chromatogram shows a primary peak for the target peptide and smaller peaks for any impurities, allowing for precise purity quantification based on peak area, typically measured at a wavelength of 220 nm. mtoz-biolabs.com

Mass spectrometry is used to confirm the identity of the peptide by measuring its mass-to-charge ratio with high accuracy. azolifesciences.com Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely coupled with HPLC (LC-MS) to provide both purity and identity data in a single analysis. biosynth.com This combination confirms that the main peak in the HPLC chromatogram corresponds to the peptide with the correct molecular weight for this compound. azolifesciences.combiosynth.com

Beyond standard identity and purity checks, more targeted methods are developed to provide a comprehensive assessment of a peptide's quality. Peptide purity, which is the percentage of the target peptide relative to all other components, is a critical parameter for research, with levels above 95% often required for quantitative in vitro studies. abbexa.combiocat.com

Amino Acid Analysis (AAA) is a technique used to determine the exact amino acid composition of the peptide and to calculate the net peptide content (NPC). mtoz-biolabs.combiosynth.com This method involves hydrolyzing the peptide into its constituent amino acids, which are then derivatized and quantified using UPLC. biosynth.com This confirms that the peptide sequence is correct and provides a more accurate measure of the peptide concentration than simple weight, as it accounts for the presence of water and counterions. biosynth.com For assessing specificity, particularly the stereochemical integrity, methods can be employed to determine the enantiomeric purity of the amino acid residues, ensuring that no racemization occurred during synthesis. biosynth.com The combination of these physicochemical and immunochemical methods provides a comprehensive quality assessment, ensuring the reliability of research conducted with the peptide. nih.gov

Table 2: Analytical Techniques for this compound Characterization

| Technique | Principle | Application for this compound | Common Variants/Couplings |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on physicochemical properties (e.g., hydrophobicity). mdpi.com | Purity assessment, quantification of impurities. abbexa.commtoz-biolabs.com | Reversed-Phase HPLC (RP-HPLC). |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. azolifesciences.com | Identity confirmation by molecular weight determination. mtoz-biolabs.com | Electrospray Ionization (ESI-MS), coupled with HPLC (LC-MS). biosynth.com |

| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. biosynth.com | Confirmation of amino acid composition, determination of Net Peptide Content (NPC). biosynth.com | Pre-column derivatization (e.g., AccQ•Tag™) followed by UPLC. biosynth.com |

| Enantiomeric Purity Analysis | Separation and detection of amino acid enantiomers. biosynth.com | Assessment of stereochemical purity and detection of racemization. | Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis and derivatization. biosynth.com |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Kentsin |

| Aspirin |

| Glycylsarcosine |

| Ceftibuten |

| Vildagliptin |

| Saxagliptin |

Emerging Research Perspectives and Future Directions for Anti Kentsin

Exploration of Novel Biological Targets and Signaling Pathways

The therapeutic potential of Anti-kentsin is intrinsically linked to the biological pathways modulated by kentsin (B1673394). Initial studies have shown that kentsin produces central analgesic effects that are partially sensitive to naloxone, an opioid antagonist. nih.gov However, kentsin does not directly bind to opioid receptors, indicating that it operates through a novel, yet-to-be-fully-elucidated signaling mechanism that may intersect with the opioid system. nih.gov Furthermore, it exerts non-opioid effects on intestinal transit, suggesting a multi-target profile. nih.gov

Future research into this compound will focus on precisely identifying its molecular targets to understand these unique signaling activities. A key area of investigation is its role within the tuftsin-kentsin group of peptides, which are known for their immunomodulatory capabilities. uni.wroc.plgoogle.com The discovery that kentsin can be a substrate for enzymes like arginine carboxypeptidase also opens up new avenues for exploring its metabolic regulation and interaction partners. asm.org

The exploration of novel targets for this compound will likely involve screening against panels of receptors and enzymes, particularly those in the central nervous and immune systems. Modern drug discovery often targets key signaling hubs such as protein kinases, which are implicated in a vast array of cellular processes. nih.gov Investigating the effect of kentsin and its analogs on pathways like MAPK, PI3K/AKT/mTOR, and JAK/STAT could reveal downstream effectors of its activity and provide a more detailed map of its mechanism of action. nih.gov

Table 1: Potential Biological Targets and Pathways for this compound Research

| Target Class | Specific Example(s) | Known/Hypothesized Role | Citation(s) |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Novel non-opioid receptors | Mediation of central analgesic effects | nih.gov |

| Enzymes | Arginine Carboxypeptidase | Inactivation/modulation of peptide activity | asm.org |

| Immune System Components | Receptors on phagocytes | Immunomodulatory activity (as part of tuftsin-kentsin group) | uni.wroc.plgoogle.com |

| Kinase Signaling Pathways | MAPK, PI3K/AKT/mTOR | Downstream signaling for cell proliferation and differentiation | nih.gov |

Rational Design and Development of Next-Generation this compound Analogs for Enhanced Specificity and Potency

The development of next-generation this compound analogs is a core objective in translating the initial findings into viable chemical probes or therapeutic leads. Rational design strategies aim to improve upon the native kentsin peptide by enhancing its stability, target specificity, and potency. uni.wroc.plnih.gov This involves systematic chemical modifications to the Thr-Pro-Arg-Lys sequence.

Several established methods in peptide chemistry can be applied:

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural counterparts can probe structure-activity relationships (SAR). For instance, substituting proline with a surrogate can alter the peptide's conformational properties. uni.wroc.pl

Cyclization: Cyclic peptides often exhibit greater stability against proteases and may have constrained conformations that lead to higher receptor affinity and specificity. wikipedia.org

Peptide Mimetics: Designing non-peptide molecules that mimic the spatial arrangement of key residues in kentsin can lead to orally bioavailable drugs with improved pharmacokinetic properties. google.com

Chimeric Peptides: Fusing the kentsin sequence with other bioactive peptides could create novel molecules with dual functions or improved targeting capabilities. uni.wroc.pl

These design principles are guided by computational modeling and structural biology to predict how modifications will affect binding to a target. google.com The goal is to create a diverse library of this compound analogs that can be screened to identify candidates with optimized profiles, such as potent antagonism of a specific pathway or enhanced agonism of another.

Table 2: Strategies for Rational Design of this compound Analogs

| Design Strategy | Objective | Example Application | Citation(s) |

|---|---|---|---|

| Single-Site Mutation | Investigate the effect of individual residues on activity. | Replace Lysine (B10760008) (Lys) to determine its importance for a specific interaction. | nih.gov |

| Conformational Constraint | Increase stability and receptor affinity. | Cyclize the peptide backbone to mimic a protein reverse turn. | wikipedia.org |

| Hybridization/Chimeras | Create multifunctional molecules. | Fuse kentsin with another peptide to target a specific cell type. | uni.wroc.pluni.wroc.pl |

| Peptidomimetics | Improve bioavailability and stability. | Design a small molecule that mimics the essential binding elements of kentsin. | google.com |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To achieve a holistic view of this compound's biological effects, a shift from single-target analysis to a systems-level approach is necessary. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for this purpose. metwarebio.com By simultaneously analyzing these different biological layers, researchers can build a comprehensive model of how an this compound analog perturbs cellular networks. nih.govmdpi.com

For example, after treating cells or a model organism with an this compound compound, transcriptomics (RNA-seq) can reveal which genes are up- or down-regulated. Proteomics can then confirm if these changes in gene expression translate to changes in protein levels. metwarebio.com Metabolomics can identify alterations in metabolic pathways, providing a functional readout of the cellular response.

Computational tools are crucial for integrating these large datasets and identifying the most significant changes. drugtargetreview.com This approach can uncover "hidden driver" proteins or pathways that are not obvious from traditional analysis and can help identify potential biomarkers to predict response to the compound. nih.govdrugtargetreview.com For this compound, a multi-omics approach could definitively map its signaling pathways, identify off-target effects, and provide a deep mechanistic understanding that is essential for further development. mdpi.com

Strategic Positioning of this compound in Translational Chemical Biology Research

Translational chemical biology focuses on bridging the gap between basic scientific discoveries and their practical application, particularly in medicine. This compound research is well-positioned within this paradigm. The initial discovery of kentsin's biological activity serves as the foundational science. nih.gov The subsequent development of rationally designed analogs represents the translational step, aiming to create chemical tools and potential therapeutics. wordpress.com

As chemical tools, highly specific this compound agonists or antagonists can be used to probe the function of their biological targets in various physiological and pathological contexts. For instance, a potent and selective this compound antagonist could be used to validate its target's role in pain signaling or immune responses.

As therapeutic leads, optimized this compound analogs could be advanced into preclinical development for conditions where their targets are relevant. Given kentsin's known effects, this could include chronic pain or certain immune disorders. The development of peptide-based drugs is a mature field, and lessons learned from other peptide therapeutics can inform the strategic development of this compound, including addressing challenges like delivery and stability. wordpress.com The ultimate goal is to leverage the unique biology of the kentsin system to produce novel, effective, and safe interventions.

Q & A

Basic: How should researchers design experiments to investigate Anti-kentsin's biochemical mechanisms?

Answer:

Experimental design should prioritize reproducibility and clarity. Begin by defining measurable endpoints (e.g., binding affinity, enzyme inhibition) and selecting appropriate controls (positive/negative). Use orthogonal validation methods (e.g., mass spectrometry for purity, NMR for structural confirmation) to ensure reliability. For example:

| Parameter | Method | Validation Criterion |

|---|---|---|

| Purity | HPLC, SDS-PAGE | ≥95% purity |

| Structural Identity | NMR, FT-IR | Match to reference spectra |

| Biological Activity | In vitro assays (e.g., ELISA, SPR) | Dose-response consistency |

Ensure detailed documentation of protocols, including reagent sources and instrument calibration, to enable replication .

Advanced: How can researchers resolve contradictions in reported efficacy data for this compound?

Answer:

Contradictions often arise from methodological variability or contextual factors (e.g., cell lines, dosage). Conduct a meta-analysis to:

Compare study parameters : Tabulate variables like assay type, sample size, and statistical power .

Apply evidence hierarchy : Prioritize randomized controlled trials (RCTs) over observational studies .

Assess bias : Use tools like Cochrane Risk of Bias Tool to evaluate study quality .

Example analysis framework:

| Study Type | Efficacy Result | Confounding Factors | Weight in Meta-Analysis |

|---|---|---|---|

| In vitro (HeLa) | High inhibition | Lack of in vivo context | Low |

| RCT (mouse model) | Moderate effect | Small sample size | Medium |

| Observational (human) | Inconclusive | Self-reported data | Lowest |

Triangulate findings with mechanistic studies (e.g., proteomics) to identify biological plausibility .

Basic: What methodologies ensure reproducibility in this compound studies?

Answer:

- Standardize protocols : Pre-register methods on platforms like Protocols.io to reduce variability .

- Cross-validate results : Use multiple assays (e.g., Western blot and ELISA) for key findings .

- Share raw data : Deposit datasets in repositories like Zenodo with metadata (e.g., instrument settings, batch numbers) .

Reproducibility checklist:

☑️ Detailed Materials and Methods section

☑️ Independent replication by a second lab

☑️ Open-access protocols and data

Advanced: What are best practices for conducting systematic reviews on this compound?

Answer:

Follow PRISMA guidelines:

Search strategy : Use Boolean operators (e.g., "this compound AND (mechanism OR efficacy)") across PubMed, Scopus, and preprint servers .

Inclusion/exclusion criteria : Define parameters (e.g., peer-reviewed studies, ≥10 samples).

Data extraction : Create a standardized template:

| Study ID | Design | Sample Size | Outcome Metric | Bias Assessment |

|---|---|---|---|---|

| S1 | In vitro | n=3 | IC50 = 2 µM | Low risk |

| S2 | In vivo | n=15 | Tumor reduction | Moderate risk |

Synthesize evidence : Use GRADE criteria to rate confidence in results .

Basic: How to validate this compound's purity and structural identity in novel formulations?

Answer:

- Purity : Combine HPLC (≥95% peak area) with mass spectrometry (expected molecular weight ± 0.1 Da) .

- Identity : Compare NMR chemical shifts (δ) and FT-IR absorption bands to reference standards. For novel derivatives, include X-ray crystallography .

Example validation table:

| Test | Acceptable Range | Instrument |

|---|---|---|

| HPLC Purity | ≥95% | Agilent 1260 Infinity II |

| High-Resolution MS | ±0.1 Da error | Thermo Q Exactive HF-X |

| 1H-NMR (DMSO-d6) | δ 7.2–8.5 (aromatic) | Bruker 600 MHz |

Advanced: How to integrate multi-omics datasets to elucidate this compound's mechanism of action?

Answer:

Leverage bioinformatics pipelines:

Transcriptomics : Use DESeq2 for differential gene expression analysis .

Proteomics : Apply MaxQuant for peptide identification and STRING for pathway enrichment .

Metabolomics : Combine GNPS and MetaboAnalyst for metabolite annotation .

Example workflow:

- Step 1 : Cluster omics data into co-expression modules (e.g., WGCNA).

- Step 2 : Overlap modules with KEGG pathways to identify key targets (e.g., apoptosis, kinase signaling).

- Step 3 : Validate in vitro (e.g., siRNA knockdown of top candidate genes) .

Basic: How to ensure data integrity in this compound research?

Answer:

- Blind analysis : Separate data collection and analysis teams to reduce bias .

- Pre-registration : Document hypotheses and statistical methods before data collection .

- Audit trails : Maintain version-controlled datasets with timestamps and contributor IDs .

Advanced: What strategies evaluate the long-term stability of this compound in biological systems?

Answer:

- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t1/2) and tissue distribution in longitudinal studies .

- Stability assays : Incubate this compound in simulated physiological conditions (pH 7.4, 37°C) and monitor degradation via UV-Vis spectroscopy .

- Computational modeling : Predict metabolic pathways using tools like GLORY or ADMETLab .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.